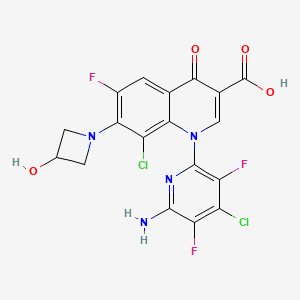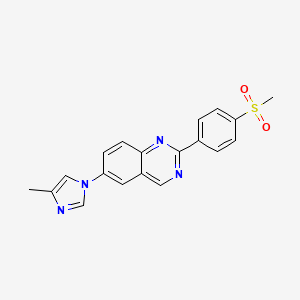
4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the cyclopropylamino group: This step may involve nucleophilic substitution reactions where a cyclopropylamine is introduced to the pyrimidine core.
Attachment of the 4-methylsulfanylanilino group: This can be done through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using appropriate aniline derivatives.
Formation of the carboxamide group: This step may involve amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the 4-methylsulfanylanilino group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide would depend on its specific biological target. It may involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(cyclopropylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide
- 4-(cyclopropylamino)-2-(4-chloroanilino)pyrimidine-5-carboxamide
- 4-(cyclopropylamino)-2-(4-fluoroanilino)pyrimidine-5-carboxamide
Uniqueness
4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide is unique due to the presence of the 4-methylsulfanylanilino group, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H17N5OS |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H17N5OS/c1-22-11-6-4-10(5-7-11)19-15-17-8-12(13(16)21)14(20-15)18-9-2-3-9/h4-9H,2-3H2,1H3,(H2,16,21)(H2,17,18,19,20) |
InChI-Schlüssel |
BGGSICXOTGWBQN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole](/img/structure/B13867900.png)

![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)




![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)

